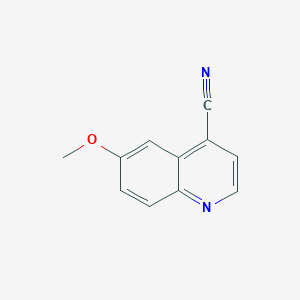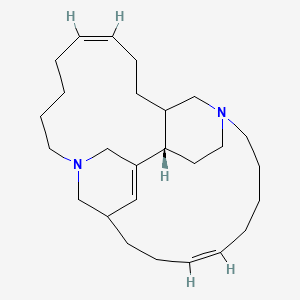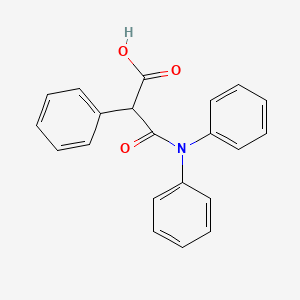
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid is an organic compound characterized by its unique structure, which includes a diphenylamino group, a keto group, and a phenylpropanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid typically involves the reaction of diphenylamine with benzoyl chloride in the presence of a base, followed by the addition of a suitable carboxylic acid derivative. The reaction conditions often require a solvent such as dichloromethane and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as recrystallization and chromatography, are common to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles like halogens for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include oxidized quinones, reduced alcohols, and various substituted aromatic compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(Diphenylamino)-3-oxo-2-phenylpropanoic acid involves its interaction with various molecular targets, primarily through its aromatic and keto groups. These interactions can influence biological pathways by binding to specific receptors or enzymes, thereby modulating their activity . The exact pathways and targets depend on the specific application and derivative of the compound being studied .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
Diphenylamine: Shares the diphenylamino group but lacks the keto and carboxylic acid functionalities.
Benzoyl chloride: Contains the benzoyl group but lacks the diphenylamino and carboxylic acid functionalities.
Phenylpropanoic acid: Contains the phenylpropanoic acid backbone but lacks the diphenylamino and keto groups.
Uniqueness
The presence of both the diphenylamino and keto groups allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts .
Properties
CAS No. |
41951-11-5 |
|---|---|
Molecular Formula |
C21H17NO3 |
Molecular Weight |
331.4 g/mol |
IUPAC Name |
3-oxo-2-phenyl-3-(N-phenylanilino)propanoic acid |
InChI |
InChI=1S/C21H17NO3/c23-20(19(21(24)25)16-10-4-1-5-11-16)22(17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15,19H,(H,24,25) |
InChI Key |
CNEUIYKHILVQMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)N(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



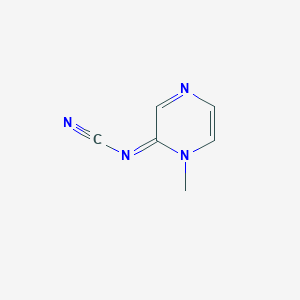
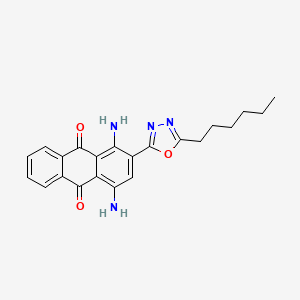
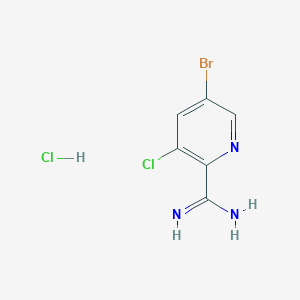

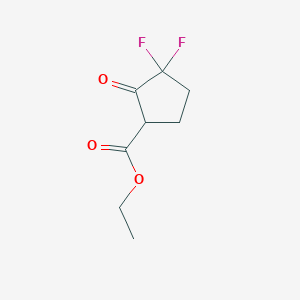
![7-Chloro-1-[(propan-2-yl)amino]anthracene-9,10-dione](/img/structure/B13124156.png)
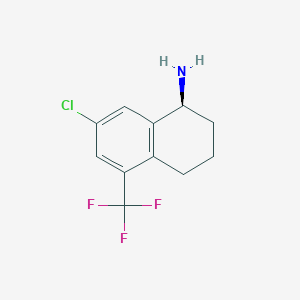
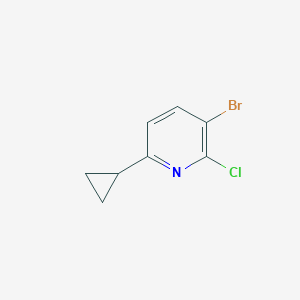
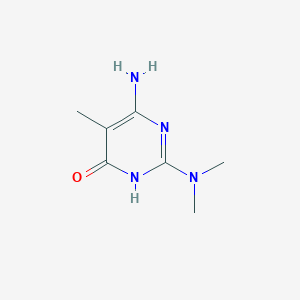
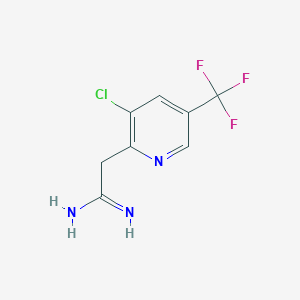
![2-Bromo-6-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13124172.png)
